Cas no 100523-85-1 (4-Ethyl-3-hydroxybenzoic acid)

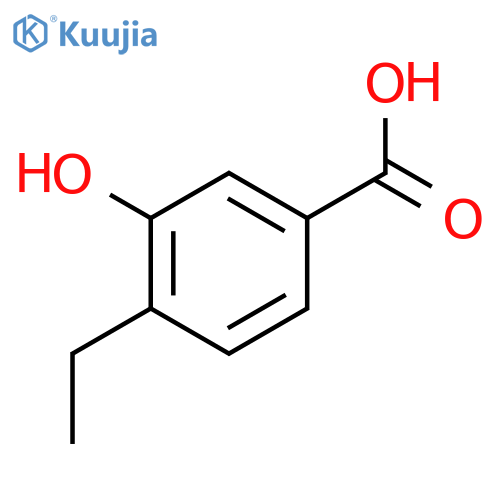

4-Ethyl-3-hydroxybenzoic acid structure

商品名:4-Ethyl-3-hydroxybenzoic acid

CAS番号:100523-85-1

MF:C9H10O3

メガワット:166.173902988434

MDL:MFCD08460110

CID:62162

4-Ethyl-3-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Ethyl-3-hydroxybenzoic acid

- 4-Aethyl-3-hydroxy-benzoesaeure

- 4-Et-3-OHC6H3CO2H

- Benzoic acid,4-ethyl-3-hydroxy

- Benzoic acid,4-ethyl-3-hydroxy-

-

- MDL: MFCD08460110

- インチ: 1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)

- InChIKey: ZRMANCODDGUNJI-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C=C(C=C1)C(=O)O)O

計算された属性

- せいみつぶんしりょう: 166.062994g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 166.062994g/mol

- 単一同位体質量: 166.062994g/mol

- 水素結合トポロジー分子極性表面積: 57.5Ų

- 重原子数: 12

- 複雑さ: 167

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 57.53000

- LogP: 1.65280

4-Ethyl-3-hydroxybenzoic acid セキュリティ情報

4-Ethyl-3-hydroxybenzoic acid 税関データ

- 税関コード:2918290000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

4-Ethyl-3-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B433613-100mg |

4-Ethyl-3-hydroxybenzoic Acid |

100523-85-1 | 100mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B433613-50mg |

4-Ethyl-3-hydroxybenzoic Acid |

100523-85-1 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B433613-500mg |

4-Ethyl-3-hydroxybenzoic Acid |

100523-85-1 | 500mg |

$ 210.00 | 2022-06-07 | ||

| 1PlusChem | 1P0002PX-100mg |

Benzoic acid, 4-ethyl-3-hydroxy- |

100523-85-1 | 98% | 100mg |

$59.00 | 2023-12-27 | |

| A2B Chem LLC | AA02725-100mg |

4-Ethyl-3-hydroxybenzoic acid |

100523-85-1 | 98% | 100mg |

$50.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7946-1g |

4-ethyl-3-hydroxybenzoic acid |

100523-85-1 | 95% | 1g |

¥1538.0 | 2024-04-26 | |

| A2B Chem LLC | AA02725-250mg |

4-Ethyl-3-hydroxybenzoic acid |

100523-85-1 | 98% | 250mg |

$83.00 | 2024-04-20 | |

| Aaron | AR0002Y9-250mg |

Benzoic acid, 4-ethyl-3-hydroxy- |

100523-85-1 | 98% | 250mg |

$99.00 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7946-500mg |

4-ethyl-3-hydroxybenzoic acid |

100523-85-1 | 95% | 500mg |

¥1023.0 | 2024-04-26 | |

| eNovation Chemicals LLC | D553475-250mg |

4-Ethyl-3-hydroxybenzoic acid |

100523-85-1 | 97% | 250mg |

$168 | 2024-05-24 |

4-Ethyl-3-hydroxybenzoic acid 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

100523-85-1 (4-Ethyl-3-hydroxybenzoic acid) 関連製品

- 50-85-1(4-Methylsalicylic acid)

- 79-74-3(2,5-Di-tert-amylhydroquinone)

- 66737-88-0(3-Tert-butyl-4-hydroxybenzoic acid)

- 13423-73-9(Propofol 4-Carboxylic Acid)

- 102297-62-1(4-Acetyl-3-hydroxybenzoic Acid)

- 65-85-0(Benzoic acid)

- 70-70-2(Paroxypropione)

- 51-27-4(5-Ethyl-2-hydroxybenzoic acid)

- 16357-40-7(3-Acetyl-4-hydroxybenzoic acid)

- 859034-02-9(4-hydroxy-3-(propan-2-yl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100523-85-1)4-Ethyl-3-hydroxybenzoic acid

清らかである:99%

はかる:1g

価格 ($):251.0